molecular formula C21H29N5O6 B1679589 Roxifiban CAS No. 170902-47-3

Roxifiban

Cat. No.: B1679589
CAS No.: 170902-47-3
M. Wt: 447.5 g/mol
InChI Key: IRAXRQFCCSHQDX-WBVHZDCISA-N
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Description

Roxifiban is a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor. It has been studied for its potential use in patients with stable coronary artery disease. This compound works by inhibiting platelet aggregation, which is crucial in preventing thrombotic cardiovascular events .

Preparation Methods

Synthetic Routes and Reaction Conditions: Roxifiban and its active free acid form, XV459, were synthesized at DuPont Pharmaceuticals Co. The synthesis involves the formation of isoxazolines, which are non-peptide glycoprotein IIb/IIIa antagonists .

Industrial Production Methods: The industrial production of this compound involves automated sample preparation techniques. For instance, a Zymark tablet processing workstation II (TPWII) has been used for automated sample preparations, including composite assay, content uniformity, weight variation, and degradation products testing .

Mechanism of Action

Roxifiban exerts its effects by inhibiting the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents the binding of fibrinogen to the receptor, thereby inhibiting platelet aggregation. The pharmacodynamic response of this compound is dose-dependent, with higher dosages correlating with higher levels of platelet inhibition .

Comparison with Similar Compounds

Roxifiban is compared with other glycoprotein IIb/IIIa receptor antagonists such as Orbofiban and Abciximab. Unlike Orbofiban, this compound does not show significant changes in its platelet binding affinity in response to changes in calcium concentrations . Similar compounds include:

This compound stands out due to its oral administration route and its specific binding kinetics, making it a unique and potent inhibitor of platelet aggregation.

Properties

CAS No.

170902-47-3

Molecular Formula

C21H29N5O6

Molecular Weight

447.5 g/mol

IUPAC Name

methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate

InChI

InChI=1S/C21H29N5O6/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29)/t15-,17+/m1/s1

InChI Key

IRAXRQFCCSHQDX-WBVHZDCISA-N

Isomeric SMILES

CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC

SMILES

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC

Canonical SMILES

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC

Appearance

Solid powder

170902-47-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Roxifiban;  DMP754;  DMP 754;  DMP-754; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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